molecular formula C7H8N2O3 B1324333 Methyl 6-methoxy-2-pyrazinecarboxylate CAS No. 23813-24-3

Methyl 6-methoxy-2-pyrazinecarboxylate

Cat. No.: B1324333
CAS No.: 23813-24-3
M. Wt: 168.15 g/mol
InChI Key: XCRKUEOKCLKUNJ-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-pyrazinecarboxylate is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-methoxy-2-pyrazinecarboxylate can be synthesized through the esterification of 6-methoxy-2-pyrazinecarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified through crystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-methoxy-2-pyrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Methyl 6-methoxy-2-pyrazinecarboxylate is unique due to the presence of a methoxy group at the 6-position of the pyrazine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

methyl 6-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-4-8-3-5(9-6)7(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRKUEOKCLKUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632201
Record name Methyl 6-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23813-24-3
Record name Methyl 6-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 0.42 g (0.003 mol) of 6-hydroxy-pyrazinoic acid suspended in 10 mL of anhydrous methanol was added 4 mL of (0.030 mol) of chlorotrimethylsilane. The resultant mixture was allowed to stir for 48 hours at room temperature during which time the suspension became a solution. It is expected that this procedure may be used to convert 6-hydroxypyrazinoic acid to any 6-alkoxypyrazinoic ester by the use of the appropriate alcohol and, when the alcohol is not a liquid, the use of an inert solvent such as THF. The solvent and excess chlorotrimethylsilane were removed in vacuo by rotary evaporation. The crude product was purified by column chromatography on silica gel with a hexane-ethyl acetate gradient to yield 0.11 g (22%) of methyl 6-methoxypyrazinecarboxylate.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
6-alkoxypyrazinoic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
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0 (± 1) mol
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reactant
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alcohol
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0 (± 1) mol
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reactant
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Reaction Step Eight
Quantity
10 mL
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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